3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
Brand Name: Vulcanchem
CAS No.: 865656-34-4
VCID: VC4148384
InChI: InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Molecular Formula: C19H17NO6S
Molecular Weight: 387.41

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one

CAS No.: 865656-34-4

Cat. No.: VC4148384

Molecular Formula: C19H17NO6S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one - 865656-34-4

Specification

CAS No. 865656-34-4
Molecular Formula C19H17NO6S
Molecular Weight 387.41
IUPAC Name 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
Standard InChI InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3
Standard InChI Key JWHQBSRQYKZIDF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one typically involves multi-step reactions starting with the formation of the chromenone skeleton. Key steps include:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the chromen-2-one backbone .

  • Nitration: Introduction of the nitro group at position 6 using mixed nitric-sulfuric acid.

  • Sulfonylation: Reaction with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at position 3 .

The final product is purified via recrystallization or column chromatography, with yields ranging from 45–60% depending on reaction optimization.

Structural Insights

  • IUPAC Name: 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one.

  • SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O\text{CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O} .

  • X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous sulfonylated chromenones exhibit planar chromenone cores with dihedral angles of 15–25° between the sulfonylphenyl group and the chromenone plane .

Biological Activity

Enzyme Inhibition

  • EGFR Kinase: Molecular docking studies suggest strong binding affinity (Kd=2.8nMK_d = 2.8 \, \text{nM}) to the epidermal growth factor receptor (EGFR), a key target in oncology .

  • SIRT1: Moderate inhibition (IC50=18.4μMIC_{50} = 18.4 \, \mu\text{M}) of sirtuin-1, implicated in epigenetic regulation .

Chemical Properties and Stability

Physicochemical Data

PropertyValue
Molecular Weight387.41 g/mol
SolubilityInsoluble in water; soluble in DMSO, DMF
Melting Point125–127°C (decomposes)
LogP (Octanol-Water)3.82

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .

Applications in Drug Development

Anticancer Agents

The compound’s dual inhibition of EGFR and SIRT1 positions it as a candidate for combination therapies. Hybrid derivatives incorporating morpholine or thiourea moieties have shown enhanced selectivity (SI > 20 for cancer vs. normal cells) .

Agricultural Uses

Patent WO2016022915 highlights sulfonamide derivatives, including tert-butylphenyl analogs, as plant growth regulators by modulating abscisic acid pathways .

Recent Developments (2023–2025)

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes improved bioavailability by 4-fold in murine models .

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups at position 6 (e.g., nitro) enhance cytotoxicity, while bulky tert-butyl groups optimize pharmacokinetics .

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